molecular formula C8H5BrFIO2 B13927115 Methyl 5-bromo-3-fluoro-2-iodobenzoate

Methyl 5-bromo-3-fluoro-2-iodobenzoate

Cat. No.: B13927115
M. Wt: 358.93 g/mol
InChI Key: APHKBIHKGVEYHI-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-fluoro-2-iodobenzoate (CAS 2386072-67-7) is a high-value, multifunctional benzoate ester designed for advanced research applications in organic synthesis and pharmaceutical development. Its structure incorporates three distinct halogen substituents (bromo, fluoro, and iodo), making it a versatile and sophisticated building block for constructing complex molecules. The iodine and bromine halogens are excellent sites for further functionalization via metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to create novel carbon-carbon bonds . This reactivity is fundamental in medicinal chemistry campaigns for developing active compounds, including kinetic stabilizers of the TTR tetramer, a target for treating amyloidosis . The presence of the fluorine atom can significantly modulate the compound's electronic properties, metabolic stability, and bioavailability, which are critical parameters in drug design. This product is intended for use as a key synthetic intermediate and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H5BrFIO2

Molecular Weight

358.93 g/mol

IUPAC Name

methyl 5-bromo-3-fluoro-2-iodobenzoate

InChI

InChI=1S/C8H5BrFIO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3

InChI Key

APHKBIHKGVEYHI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)F)I

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis can be divided into three key stages:

  • Halogenation and Functional Group Introduction: Starting from an appropriately substituted aminobenzoate or nitrobenzoate, selective bromination and fluorination are achieved. For example, 1-fluoro-2-bromo-3-iodobenzene derivatives are prepared via diazotization and halogenation sequences (bromination and iodination) starting from amino-nitrobenzene precursors.

  • Diazotization and Iodination: The amine group on the aromatic ring is converted into a diazonium salt, which is then substituted by iodine using iodide salts or hydrogen iodide under acidic conditions to install the iodine atom regioselectively.

  • Esterification: The benzoic acid derivative is esterified with methanol to form the methyl ester, either before or after halogenation steps depending on the synthetic route.

Summary of Preparation Routes

Synthetic Step Description Key Reagents Conditions Outcome
Amino group diazotization and fluorination Conversion of amino group to fluorine via diazonium salt Sodium nitrite, hexafluorophosphoric acid, sulfuric acid 0 to -10 °C Fluorinated methyl benzoate
Bromination Introduction of bromine at specific position Concentrated hydrobromic acid, cuprous bromide Room temperature Brominated intermediate
Nitro group reduction Catalytic hydrogenation of nitro to amine Raney nickel, hydrogen gas (1 MPa) Room temperature Amino intermediate
Diazotization and iodination Replacement of amino group by iodine Sodium nitrite, hydrogen iodide or iodide salt Room temperature Iodinated aromatic compound
Esterification Formation of methyl ester Methanol, acid catalyst (if needed) Reflux or mild heating Methyl benzoate derivative

The preparation of this compound involves a multi-step synthetic approach leveraging selective diazotization and halogenation reactions. Key to the process is the controlled introduction of fluorine, bromine, and iodine substituents on the aromatic ring, often starting from amino or nitro-substituted benzoate esters. The use of hexafluorophosphoric acid for fluorination and hydrogen iodide for iodination under mild conditions ensures high yield and purity. Catalytic hydrogenation is employed to reduce nitro groups to amines, facilitating subsequent diazotization steps.

This comprehensive analysis, drawing from patent literature and chemical databases, provides a robust foundation for the synthesis of this complex halogenated aromatic ester.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-fluoro-2-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki, Sonogashira, and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

Methyl 5-bromo-3-fluoro-2-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules for pharmaceuticals, agrochemicals, and materials science.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-fluoro-2-iodobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights structural differences and molecular characteristics of methyl 5-bromo-3-fluoro-2-iodobenzoate and related halogenated benzoates:

Table 1: Comparative Analysis of Halogenated Methyl Benzoate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Differences
This compound C₈H₅BrFIO₂ ~358.94 Br (5), F (3), I (2) Baseline compound
Methyl 3-bromo-2-fluoro-5-iodobenzoate C₈H₅BrFIO₂ ~358.94 Br (3), F (2), I (5) Positional isomer; alters steric/electronic effects
Methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate C₈H₄BrClFIO₂ ~393.38 Br (5), Cl (2), F (4), I (3) Additional Cl substituent; increased molecular weight
Methyl 2-bromo-5-iodobenzoate C₈H₆BrIO₂ ~331.94 Br (2), I (5) Lacks fluorine; lower molecular weight

Physical Properties and Hazards

Table 2: Hazard and Stability Comparisons

Compound Name Hazard Statements Storage Conditions
This compound H315, H319, H335 4–8°C
Methyl 3-bromo-2-fluoro-5-iodobenzoate H315, H319, H335 4–8°C
Methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate Not available Not specified
Methyl 2-bromo-5-iodobenzoate Not available Not specified

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